

Unraveling the Nexus: Dyrk1A-IN-8 and the Apoptotic Cascade

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Compound of Interest		
Compound Name:	Dyrk1A-IN-8	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) is a pleiotropic kinase implicated in a myriad of cellular processes, including neuronal development, cell cycle regulation, and apoptosis. Its dysregulation has been linked to several pathologies, such as Down syndrome, Alzheimer's disease, and certain cancers.[1][2][3][4] Dyrk1A-IN-8, a potent and selective inhibitor of Dyrk1A, has emerged as a critical chemical probe for elucidating the multifaceted roles of this kinase. This technical guide delves into the intricate relationship between Dyrk1A-IN-8 and apoptosis, providing a comprehensive overview of the underlying signaling pathways, quantitative data from studies on Dyrk1A inhibition, and detailed experimental protocols. While specific data on Dyrk1A-IN-8's apoptotic effects are emerging, this guide consolidates the current understanding based on closely related inhibitors and the broader knowledge of Dyrk1A's role in programmed cell death. A compound referred to as ID-8, with a high affinity for Dyrk1A (Kd = 120 nM), is believed to be either identical or structurally similar to Dyrk1A-IN-8, and findings related to it are included herein.[5]

The Dichotomous Role of Dyrk1A in Apoptosis

Dyrk1A exhibits a fascinating dual functionality in the regulation of apoptosis, acting as both a pro-apoptotic and an anti-apoptotic factor depending on the cellular context and stimuli.



Pro-Apoptotic Functions: Under conditions of cellular stress, Dyrk1A can promote apoptosis by positively regulating the Apoptosis Signal-regulating Kinase 1 (ASK1)-JNK signaling pathway. [6][7] Dyrk1A directly interacts with and phosphorylates ASK1, leading to the activation of the downstream c-Jun N-terminal kinase (JNK) cascade, a well-established mediator of apoptotic cell death.[7]

Anti-Apoptotic Functions: Conversely, Dyrk1A can also exert a protective effect against apoptosis. It has been shown to be a negative regulator of the intrinsic apoptotic pathway by phosphorylating and inhibiting caspase-9, a key initiator caspase.[8] This inhibitory phosphorylation prevents the auto-processing and activation of pro-caspase 9, thereby thwarting the apoptotic cascade.

Quantitative Impact of Dyrk1A Inhibition on Apoptosis and Cell Viability

The following tables summarize quantitative data from various studies on the effects of Dyrk1A inhibitors on markers of apoptosis and cell viability. It is important to note that this data is derived from studies using different Dyrk1A inhibitors, cell lines, and experimental conditions.



Inhibitor	Cell Line	Assay	Outcome	Concentr ation/Con dition	Quantitati ve Value	Referenc e
Dyrk1A-IN- 8 (ID-8)	Primary Human Proximal Tubular Epithelial Cells	KINOMEsc an	Target Engageme nt (Binding Affinity)	N/A	Kd = 120 nM	[5]
Harmine (Dyrk1A inhibitor)	NSCLC cells	Annexin V- FITC	Increased Apoptosis (in combinatio n with Bcl- 2 inhibitor)	Harmine (5 μM) + ABT- 737 (5 μM)	Synergistic increase in apoptosis	[9]
EHT 1610 (Dyrk1A inhibitor)	Ph-like ALL (MUTZ-5) cells	Apoptosis Assay	Increased Apoptosis	EHT 1610 (concentrat ion not specified)	Increased apoptosis, rescued by phosphomi metic STAT3	[4]
Dyrk1A shRNA	OGD/R- treated H9c2 cells	MTT Assay	Increased Cell Viability	N/A	Significant increase vs. control	[10]
Dyrk1A shRNA	OGD/R- treated H9c2 cells	Flow Cytometry	Decreased Apoptosis	N/A	Significant decrease vs. control	[10]

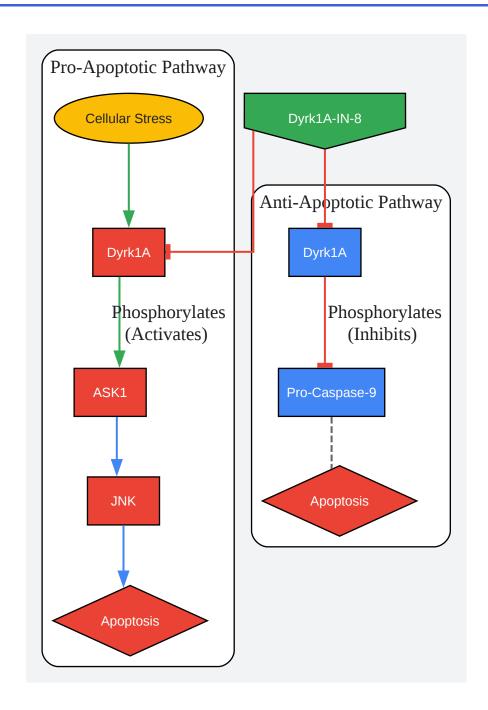


Inhibitor/Co ndition	Cell Line	Protein Marker	Change in Expression/ Activity	Method	Reference
Dyrk1A overexpressi on	U87 cells	Bcl-xS	Increased	Western Blot	[5]
Dyrk1A overexpressi on	HEK-293A cells	Bcl-xL/Bcl-xS ratio	Decreased	Western Blot	[5]
Harmine (Dyrk1A inhibitor)	NSCLC cells	McI-1	Decreased	Western Blot	[9]
Dyrk1A inhibition	KMT2A-R ALL cells	BIM	Increased	Western Blot	[9]
Dyrk1A inhibition	KMT2A-R ALL cells	BCL-XL	Decreased	Western Blot	[9]
Dyrk1A shRNA	Dyrk1a-AAV- ShRNA treated mice	Bax	Decreased	Western Blot	
Dyrk1A shRNA	Dyrk1a-AAV- ShRNA treated mice	Bcl-2	Increased	Western Blot	
Dyrk1A shRNA	Dyrk1a-AAV- ShRNA treated mice	Active Caspase 3	Decreased	Western Blot	

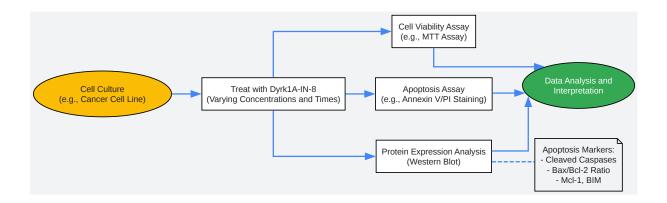
Signaling Pathways and Experimental Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate the key signaling pathways modulated by Dyrk1A in the context of apoptosis and a typical experimental workflow for assessing the impact of **Dyrk1A-IN-8**.









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